N-(2-phenylimidazo[1,2-a]pyridin-3-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-phenylimidazo[1,2-a]pyridin-3-yl)cyclohexanecarboxamide is a compound that belongs to the class of imidazo[1,2-a]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylimidazo[1,2-a]pyridin-3-yl)cyclohexanecarboxamide typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is efficient and allows for the formation of the imidazo[1,2-a]pyridine core. The reaction conditions often include the use of solvents such as toluene and catalysts like iodine or TBHP (tert-butyl hydroperoxide) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of efficient catalysts can be applied to scale up the synthesis for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
N-(2-phenylimidazo[1,2-a]pyridin-3-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Substitution: Formation of N-(pyridin-2-yl)amides via C–C bond cleavage promoted by iodine and TBHP.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, TBHP, and gold catalysts. The reactions are typically carried out under mild conditions, often in the presence of solvents like toluene or ethyl acetate .
Major Products
The major products formed from these reactions include α-hydroxyl ketones and various substituted imidazo[1,2-a]pyridines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2-phenylimidazo[1,2-a]pyridin-3-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their function. For example, it has been shown to interact with γ-aminobutyric acid receptors, similar to the way zolpidem works . The binding interactions often involve hydrogen bonding and steric interactions .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: Used to treat short-term insomnia and functions by blocking γ-aminobutyric acid receptors.
Alpidem: Another imidazo[1,2-a]pyridine derivative with similar therapeutic applications.
Uniqueness
N-(2-phenylimidazo[1,2-a]pyridin-3-yl)cyclohexanecarboxamide is unique due to its specific structural features and the presence of the cyclohexanecarboxamide group, which may confer distinct biological activities and chemical reactivity compared to other imidazo[1,2-a]pyridine derivatives .
Properties
Molecular Formula |
C20H21N3O |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-(2-phenylimidazo[1,2-a]pyridin-3-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C20H21N3O/c24-20(16-11-5-2-6-12-16)22-19-18(15-9-3-1-4-10-15)21-17-13-7-8-14-23(17)19/h1,3-4,7-10,13-14,16H,2,5-6,11-12H2,(H,22,24) |
InChI Key |
KRZIBZSUITXRKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.